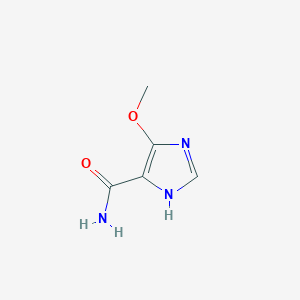

5-Methoxy-1H-imidazole-4-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

66054-02-2 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

4-methoxy-1H-imidazole-5-carboxamide |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-3(4(6)9)7-2-8-5/h2H,1H3,(H2,6,9)(H,7,8) |

InChI Key |

YNVYAASVOCYLSL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(NC=N1)C(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Methoxy 1h Imidazole 4 Carboxamide and Its Analogs

De Novo Synthesis Approaches to the 5-Methoxy-1H-imidazole-4-carboxamide Core

The foundational synthesis of the this compound structure is achieved through several key methodologies, including those that ensure specific chemical arrangements (regioselectivity), combine multiple components in a single step, and utilize specific precursor molecules.

Regioselective Synthesis of Imidazole (B134444) Carboxamide Derivatives

Achieving the desired arrangement of substituents on the imidazole ring is a critical challenge in its synthesis. Research has shown that the regioselective synthesis of imidazole carboxamide derivatives can be controlled by the judicious choice of starting materials and reaction conditions. For instance, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been accomplished through the reaction of diaminomaleonitrile (B72808) (DAMN)-based imines with various aromatic aldehydes. nih.govresearchgate.net Computational studies have revealed that the regioselectivity of this reaction, favoring the imidazole product over other potential isomers like 1,2-dihydropyrazines, is driven by the presence of a 2-hydroxyaryl group on the starting imine. nih.gov This group facilitates an intramolecular hydrogen abstraction and protonation process, guiding the reaction pathway towards the desired imidazole-4-carboxamide scaffold. nih.gov While not directly resulting in the 5-methoxy derivative, this principle of using directing groups to control the position of substituents is a key strategy that can be adapted for the synthesis of this compound.

Multi-Component Reactions in Imidazole Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like imidazoles from simple starting materials in a one-pot process. bohrium.comnih.gov Two of the most prominent MCRs for imidazole synthesis are the Debus-Radziszewski and the Van Leusen syntheses.

The Debus-Radziszewski imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.comirjmets.com This method is widely used for the commercial production of various imidazole derivatives. wikipedia.orgscribd.com The reaction proceeds in two conceptual stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to form the imidazole ring. wikipedia.org

The Van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine (formed in situ from an aldehyde and an amine) to construct the imidazole ring. organic-chemistry.orgwikipedia.orgrsc.org This reaction is highly versatile and allows for the preparation of 1,4,5-trisubstituted, as well as various di- and mono-substituted imidazoles, often with a high degree of regioselectivity. rsc.orgnih.govnih.gov The mechanism involves a [3+2] cycloaddition of the deprotonated TosMIC with the aldimine, followed by the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring. nih.gov

These MCRs provide a powerful platform for generating a diverse library of imidazole derivatives, and by selecting the appropriate dicarbonyl, aldehyde, and amine components, they can be strategically employed for the synthesis of precursors to this compound.

| Multi-Component Reaction | Key Reactants | General Product | Key Features |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Substituted Imidazoles | Commercially viable, forms the core imidazole ring. wikipedia.orgscribd.com |

| Van Leusen Synthesis | Aldehyde, Amine, Tosylmethyl isocyanide (TosMIC) | Substituted Imidazoles | High versatility, good regioselectivity, mild conditions. organic-chemistry.orgrsc.orgnih.gov |

Utilization of Precursors in this compound Synthesis

The synthesis of this compound can also proceed from specifically designed precursor molecules. A notable example is the synthesis of 5-amino-1H-imidazole-4-carboxamide, a closely related and important intermediate. google.com This compound can be prepared through multiple routes, for instance, from 2-cyano-N-(1,1-dimethylethyl)-2-(hydroxyimino)acetamide via reduction. google.com The resulting 5-amino-1H-imidazole-4-carboxamide can then potentially be converted to the 5-hydroxy derivative, which would serve as a direct precursor for the target 5-methoxy compound through a subsequent methylation step.

Functionalization and Derivatization of the Imidazole Ring System

Once the core imidazole-4-carboxamide structure is established, further modifications can be introduced to yield the desired 5-methoxy final product and a variety of its analogs.

Introduction of the Methoxy (B1213986) Group via Chemical Modification

The introduction of the methoxy group at the C5 position of the imidazole ring is a crucial step. A common strategy for this transformation is the O-methylation of a corresponding 5-hydroxyimidazole precursor. While direct literature on the methylation of 5-hydroxy-1H-imidazole-4-carboxamide is scarce, the general principle of O-methylation of hydroxylated heterocyclic compounds is well-established in organic synthesis. This would typically involve the use of a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The synthesis of the 5-hydroxy precursor itself could potentially be achieved through the hydrolysis of a 5-aminoimidazole derivative, as mentioned previously.

Modifications of the Carboxamide Moiety

The carboxamide group at the C4 position of the imidazole ring is a key functional handle that can be subjected to various chemical transformations to generate a diverse library of analogs. These modifications can significantly alter the compound's physicochemical properties and biological activity.

One common modification is the conversion to thioamides . This transformation, which involves replacing the carbonyl oxygen with sulfur, can be achieved using various thiating reagents. A two-step method involves first chlorinating the amide with a reagent like phosphorus oxychloride (POCl₃) and then reacting the resulting chloroheterocycle with a sulfur source, such as N-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt, to yield the corresponding thioamide. beilstein-journals.orgnih.gov Other established reagents for this O/S exchange include Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀), typically used in high-boiling solvents like toluene (B28343) or xylene. nih.gov

Another important modification is the synthesis of N-cyano-1H-imidazole-4-carboxamides . These derivatives can be prepared from the parent carboxamide under mild conditions, offering an alternative functional group with different electronic and hydrogen-bonding properties.

The carboxamide can also be hydrolyzed back to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous acid or base. For instance, hydrolysis of ethyl 5-methyl-1H-imidazole-4-carboxylate to 5-methyl-1H-imidazole-4-carboxylic acid is accomplished by refluxing with aqueous sodium hydroxide, followed by neutralization with acid. asiaresearchnews.com This carboxylic acid can then serve as a precursor for re-synthesis of amides with different amine substituents, often using peptide coupling agents. mdpi.com

Furthermore, the amide nitrogen itself can be part of further reactions. The development of methods for the N-acylation of nitrogen-containing heterocyclic compounds continues to be an area of active research, with both chemical and enzymatic methods being explored to create more complex structures. mdpi.comrsc.org

The following table summarizes selected modifications of the carboxamide and related functional groups in imidazole systems.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |

| Heterocyclic Amide | 1. POCl₃, DMA 2. N-cyclohexyl dithiocarbamate cyclohexylammonium salt | Heterocyclic Thioamide | Excellent | beilstein-journals.orgnih.gov |

| 1H-Imidazole-4-carboxamide | Not specified | N-Cyano-1H-imidazole-4-carboxamide | Good | |

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate | Hydrazine monohydrate, Ethanol (B145695), Reflux | 1,5-Diaryl-1H-imidazole-4-carbohydrazide | 58-76% | rsc.org |

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | NaOH, H₂O, Reflux; then HCl | 5-Methyl-1H-imidazole-4-carboxylic acid | Not specified | asiaresearchnews.com |

Advanced Synthetic Techniques in Imidazole Chemistry

Modern synthetic organic chemistry has seen the advent of powerful techniques that offer significant advantages over traditional methods, such as reduced reaction times, increased yields, and improved safety and sustainability profiles. tandfonline.com The synthesis of complex imidazole derivatives has greatly benefited from these innovations. researchgate.netgoogle.com

Microwave-Assisted Synthesis: Microwave irradiation has become a widely used tool in organic synthesis for its ability to rapidly and efficiently heat reaction mixtures. researchgate.net This technique often leads to dramatic reductions in reaction times, higher product yields, and cleaner reactions with fewer byproducts compared to conventional heating. google.com In imidazole synthesis, microwave-assisted methods have been successfully applied to various multi-component reactions, such as the one-pot condensation of dicarbonyl compounds, aldehydes, and ammonia sources, to produce highly substituted imidazoles. tandfonline.comnih.gov The use of microwave energy in combination with green solvents like ethanol further enhances the environmental friendliness of these protocols. google.com

Flow Chemistry: Continuous-flow chemistry, where reagents are pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and residence time. This precise control allows for safer handling of reactive intermediates and hazardous reagents, improved reproducibility, and easier scalability compared to batch processes. The synthesis of highly functionalized imidazoles and related heterocycles like imidazo[1,2-a]pyridines has been successfully demonstrated in multi-step continuous-flow systems, often without the need to isolate intermediates. rsc.org This approach is particularly advantageous for reactions that are exothermic or require high temperatures and pressures, enabling the synthesis of 1H-4-substituted imidazoles in minutes.

C-H Bond Functionalization: Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. researchgate.net This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic imidazoles, thereby shortening synthetic sequences. Palladium and nickel catalysts have been effectively used for the direct C-H arylation and alkenylation of imidazoles with partners like phenol (B47542) derivatives or chloroarenes. rsc.orggoogle.com The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the targeted functionalization of specific positions on the imidazole ring (e.g., C2, C4, or C5). google.com This methodology provides a versatile platform for the rapid diversification of imidazole scaffolds.

The table below highlights examples of advanced synthetic techniques applied to imidazole synthesis.

| Technique | Key Features | Example Application | Reference(s) |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, cleaner reactions. | One-pot, multi-component synthesis of tri- and tetrasubstituted imidazoles. | tandfonline.comresearchgate.netgoogle.com |

| Flow Chemistry | Precise control, enhanced safety, scalability, integration of multiple steps. | High-temperature/pressure synthesis of 1H-4-substituted imidazoles; multi-step synthesis of imidazo[1,2-a]pyridine-2-carboxamides. | rsc.org |

| C-H Bond Functionalization | Atom economy, avoids pre-functionalization, direct introduction of substituents. | Nickel-catalyzed C-H arylation of imidazoles with phenol derivatives; Palladium-catalyzed C4-H heteroarylation of 2,5-disubstituted imidazoles. | rsc.orggoogle.com |

Elucidation of Biological Activities in Preclinical Models for 5 Methoxy 1h Imidazole 4 Carboxamide Derivatives

Anticancer Efficacy and Proposed Mechanisms in In Vitro and In Vivo Models

The anticancer potential of imidazole-based compounds, including derivatives of 5-Methoxy-1H-imidazole-4-carboxamide, is a prominent area of study. rsc.orgnih.gov These agents are thought to exert their effects through multiple mechanisms, including the direct inhibition of cancer cell growth, induction of programmed cell death, and interference with essential biochemical pathways. rsc.orgnih.govnih.gov

Growth Inhibition and Cytostatic Effects in Cancer Cell Lines

Derivatives of imidazole (B134444) carboxamide have demonstrated significant growth-inhibitory and cytostatic effects across a panel of human cancer cell lines in vitro. One notable example is 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a specific inhibitor of Protein Kinase C-iota (PKC-ι), which has shown efficacy in decreasing cell growth in cell lines derived from prostate, breast, ovarian, melanoma, and glioma cancers. nih.gov In an in vivo xenograft model using DU-145 prostate cancer cells, treatment with ICA-1s resulted in a significant reduction in tumor growth, with treated tumors growing at nearly half the rate of untreated tumors. nih.gov

Another derivative, 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432), was identified for its anticancer potential against various cancer cell types in the National Cancer Institute's 60 human cancer cell line panel. rsc.org This compound was shown to inhibit the anchorage-independent growth of A549 lung cancer cells. rsc.org Other imidazole derivatives have also shown potent antiproliferative activity. For instance, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) displayed potent IC₅₀ values of 27.42, 23.12, and 33.14 nM against SW480, HCT116, and Caco-2 colorectal cancer cells, respectively. nih.gov

Antiviral Activity and Molecular Mechanisms of Action

Broad-Spectrum Antiviral Potential against RNA Viruses

The imidazole carboxamide scaffold has emerged as a promising framework in the discovery of antiviral agents, with various derivatives demonstrating inhibitory activity against a spectrum of RNA viruses. Although research is ongoing, the structural class shows potential for broad-spectrum applications.

Detailed research findings indicate that derivatives of imidazole-4,5-dicarboxamide have shown inhibitory effects against dengue virus (DENV) and yellow fever virus (YFV) in the micromolar range. nih.gov Specifically, certain derivatives were found to inhibit DENV-2 replicon activity. nih.gov Further modifications to related nucleoside analogs, such as 5-ethynyl-(1-β-d-ribofuranosyl)imidazole-4-carboxamide, have been explored to enhance antiviral potency while mitigating cytotoxicity. nih.gov

The versatility of the imidazole scaffold is also evident in its activity against other significant RNA viruses. Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as inhibitors of the SARS-CoV-2 main protease (M-pro), an essential enzyme for viral replication. rsc.orgnih.gov One such derivative, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, displayed an IC50 value of 4.79 ± 1.37 μM against the enzyme. rsc.org Additionally, compounds with the imidazole-4,5-dicarboxamide scaffold have been found to inhibit the replication of the Hepatitis C virus (HCV) and the activity of HIV-1 protease. nih.gov Another related compound, 5-Amino-4-imidazolecarboxamide riboside (AICA riboside), has been shown to potentiate the anti-HIV activity of dideoxyinosine by modulating its metabolic conversion to the active triphosphate form. nih.gov

| Derivative Class | Target Virus | Mechanism of Action / Finding | Reference(s) |

| Imidazole 4,5-dicarboxamides | Dengue virus (DENV), Yellow Fever virus (YFV) | Inhibition of viral replication in the micromolar range. nih.gov | nih.gov |

| Asymmetric imidazole-4,5-dicarboxamides | SARS-CoV-2 | Inhibition of the main protease (M-pro), which is vital for viral replication. rsc.orgnih.gov | rsc.orgnih.gov |

| Imidazole-4,5-dicarboxamides | Hepatitis C virus (HCV), HIV-1 | Inhibition of HCV binding to CD81 and inhibition of HIV-1 protease activity. nih.gov | nih.gov |

| 5-Amino-4-imidazolecarboxamide riboside | Human Immunodeficiency Virus (HIV) | Potentiates the activity of dideoxyinosine by enhancing its phosphorylation. nih.gov | nih.gov |

Antimicrobial Properties (Antibacterial and Antifungal)

Imidazole derivatives are recognized for their significant antimicrobial properties, demonstrating efficacy against a wide array of pathogenic bacteria and fungi. mdpi.com The imidazole core is a key feature in many compounds developed to combat the rise of antimicrobial resistance. mdpi.comnih.gov

Antibacterial Activity In preclinical studies, novel imidazole derivatives have been tested against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain derivatives have shown inhibitory activity against Staphylococcus aureus (including MRSA strains), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.comnih.gov The mechanism of action for nitroimidazole derivatives involves the reduction of the nitro group under anaerobic conditions to a radical anion, which can disrupt bacterial DNA. nih.gov Hybrids combining the imidazole moiety with other heterocyclic structures, such as 1,3,4-oxadiazole (B1194373) or 1,2,3-triazole, have yielded compounds with potent activity against E. coli and P. aeruginosa. nih.gov Some of these compounds showed minimum inhibitory concentrations (MIC) comparable to the antibiotic kanamycin (B1662678) B. nih.gov

Antifungal Activity The antifungal potential of imidazole derivatives is particularly noteworthy. A series of 5-aminoimidazole-4-carboxamidrazones, which are structurally related to this compound, exhibited strong activity against several Candida species, including C. albicans, C. krusei, and C. parapsilosis. researchgate.netnih.gov These compounds were especially effective against C. krusei, a species known for its intrinsic resistance to azole antifungals like fluconazole. researchgate.net Further studies on three potent antifungal compounds from this class showed strong growth inhibition of Cryptococcus neoformans. nih.gov

The mechanism of antifungal action for some (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the fungal cells, rather than the inhibition of ergosterol (B1671047) synthesis, which is the mechanism for azole drugs. nih.gov

| Derivative Class | Target Organism(s) | Observed Activity (MIC/IC50) | Reference(s) |

| Imidazole derivatives | S. aureus, MRSA, E. coli, P. aeruginosa, A. baumannii | Inhibited growth at various concentrations. mdpi.com | mdpi.com |

| Metronidazole/1,2,3-triazole hybrids | E. coli, P. aeruginosa | MIC values of 8 nM and 55 nM for one derivative (38o). nih.gov | nih.gov |

| Imidazole/1,3,4-oxadiazole hybrids | E. coli | MIC values ranging from 4.9–17 µM. nih.gov | nih.gov |

| 5-Aminoimidazole-4-carboxamidrazones | Candida sp., Cryptococcus neoformans | Strong inhibition, particularly against C. krusei and C. neoformans. researchgate.netnih.gov | researchgate.netnih.gov |

| (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides | Candida krusei, Candida albicans | Fungicidal for C. krusei at MIC concentrations. nih.gov | nih.gov |

Immunomodulatory and Anti-inflammatory Effects

The imidazole scaffold is a key component of compounds with demonstrated immunomodulatory and anti-inflammatory properties. nih.gov These effects are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Derivatives of imidazole have been shown to possess anti-inflammatory activity by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins. nih.govnih.gov Some imidazol-5-one derivatives produced a 49.0% reduction in paw edema in a carrageenan-induced rat paw edema model, an effect greater than that of the reference drug celecoxib (B62257) (43.1%). nih.gov The anti-inflammatory mechanism of certain imidazole compounds may also be related to a reduction in the levels of inflammatory mediators such as NF-kB, tumor necrosis factor-alpha (TNF-α), and interleukins IL-6 and IL-1β. nih.gov Furthermore, some imidazole derivatives have been found to stabilize human red blood cell membranes, a method used to assess anti-inflammatory activity in vitro. nih.gov

Other Emerging Biological Activities

Beyond their established antiviral and antimicrobial roles, derivatives of this compound are being investigated for novel biological activities, including the modulation of enzymes involved in cell signaling and epigenetic regulation.

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes have therapeutic potential in a variety of diseases. While direct studies on this compound as a PDE inhibitor are limited, related heterocyclic structures containing an imidazole ring have shown activity. For example, a series of trisubstituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines were synthesized and found to inhibit PDE4 and PDE7. nih.gov One of these compounds demonstrated efficacy in animal models of inflammatory and autoimmune diseases. nih.gov The PDE2 family of enzymes is highly expressed in the brain, and PDE2A inhibition has been shown to enhance memory and promote recovery after stroke in mouse models, suggesting that imidazole-based PDE inhibitors could be a promising area for future research. nih.gov

Epigenetic modifications play a crucial role in gene expression and are increasingly recognized as important therapeutic targets in cancer and other diseases. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.

A series of N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides were designed and found to be potent, nanomolar inhibitors of human histone deacetylases. nih.gov In preclinical studies, these compounds led to the hyperacetylation of histones H3 and H4 and the induction of the cell cycle inhibitor p21. nih.gov This demonstrates that the imidazole scaffold can be effectively utilized to design potent modulators of epigenetic targets like HDACs. nih.gov

Structure Activity Relationship Sar Studies of 5 Methoxy 1h Imidazole 4 Carboxamide Analogs

Conformation and Electronic Properties Governing Biological Recognition

The biological activity of imidazole-based compounds is intrinsically linked to their three-dimensional conformation and electronic landscape, which dictate how they interact with target macromolecules. The imidazole (B134444) ring itself is a versatile chemical entity capable of engaging in a wide array of non-covalent interactions. nih.govnih.gov These include acting as a hydrogen bond donor (if unsubstituted at N1) and acceptor, coordinating with metal ions, and participating in van der Waals forces, π–π stacking, and cation–π interactions. nih.gov

Impact of the Methoxy (B1213986) Group on Binding Affinity and Selectivity

The methoxy (-OCH₃) group, though seemingly simple, exerts a profound influence on the physicochemical properties and biological activity of imidazole analogs. Its effects are twofold, stemming from its electronic and steric characteristics. Electronically, the methoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring system to which it is attached.

Research on related imidazole frameworks has shown that the presence of ortho- or para-directing methoxy substituents can enhance the donor strength of the imidazole nitrogen bases. rsc.org This electronic push can strengthen key interactions, such as hydrogen bonding, with the biological target. In a study of 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, analogs bearing methoxy groups on the phenyl ring were particularly potent. nih.gov Specifically, any substituent introduced on the terminal phenyl ring, with the exception of methoxy groups, led to a reduction in cytotoxic activity. nih.gov The most active compound in this series featured a 2,4-dimethoxyphenyl substitution, highlighting the positive contribution of the lipophilic and electron-donating methoxy groups to its high potency and selectivity against cancer cells. nih.gov

The position of the methoxy group is also critical. For example, placing a 4-methoxy group on a phenylsulfonyl ring attached to a benzimidazole (B57391) scaffold was found to increase potency in a series of tubulin inhibitors. nih.gov This underscores the importance of the methoxy group's strategic placement to optimize interactions within a specific binding pocket.

Influence of Substituents on the Imidazole Ring and Their Steric/Electronic Effects

Modifying the substituents on the imidazole ring is a key strategy for fine-tuning the biological activity of 5-Methoxy-1H-imidazole-4-carboxamide analogs. The nature of these substituents can induce significant steric and electronic changes that alter binding affinity and selectivity.

The electronic influence of substituents on the imidazole ring directly affects its capacity as a hydrogen bond donor or acceptor. Studies have demonstrated that the push/pull of electron density at the 2-position of the imidazole ring by electron-rich or electron-withdrawing substituents is crucial for modulating the donor capacity of the ring's nitrogen atoms. rsc.org This modulation can enhance or diminish the strength of interactions with target residues.

Steric effects are equally important. The size and shape of substituents can either facilitate a better fit within a binding site or create steric hindrance that prevents optimal binding. In one study, the introduction of a methyl group to the imidazole ring of a ruthenium-based supramolecular complex was found to decrease its anticancer activity. nih.gov This was attributed to the methyl group causing a deformation of the imidazole's planar structure, which is often essential for effective π-stacking interactions. nih.gov The fundamental importance of the imidazole ring itself has been highlighted in studies where its replacement with other heterocycles, such as piperidine, often resulted in a significant loss of binding affinity for the target. nih.gov

The following table summarizes the effects of different substituents on the activity of various imidazole-based compounds, as reported in selected studies.

| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |

| Benzimidazole-carboxamides | Introduction of methoxy groups on the terminal phenyl ring | Increased cytotoxic activity | nih.gov |

| Benzimidazole-carboxamides | Change from linear butyl to branched isobutyl group | Enhanced cytotoxicity | nih.gov |

| Imidazo[4,5-f] nih.govnih.govphenanthrolines | Addition of ortho/para-directing methoxy groups | Increased N-base donor strength | rsc.org |

| Ruthenium-imidazole complex | Introduction of a methyl group on the imidazole ring | Reduced antitumor activity | nih.gov |

Role of the Carboxamide Moiety in Ligand-Target Interactions

The carboxamide (-C(=O)NH₂) moiety is a cornerstone of the this compound scaffold, playing a vital role in mediating interactions with biological targets. This functional group is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen), allowing it to form strong, directional bonds that anchor the ligand within its binding site.

The significance of this moiety is evident across various studies. In one instance of a benzimidazole-carboxamide derivative binding to DNA, the amide group was specifically involved in forming hydrogen bonding interactions with a cytosine residue, contributing to the stability of the ligand-DNA complex. nih.gov The discovery of 5-carbonyl-1H-imidazole-4-carboxamide analogs as potent inhibitors of the HIV-1 integrase-LEDGF/p75 interaction further emphasizes the importance of this structural motif for biological activity. researchgate.net

Furthermore, the carboxamide can serve as a versatile chemical handle for structural optimization. Researchers have postulated that converting a related scaffold into derivatives containing a carboxylic acid or a carbohydrazide (B1668358) (a structure closely related to the carboxamide) could significantly enhance the compound's properties by introducing new points of interaction. mdpi.com In the development of inhibitors for the pregnane (B1235032) X receptor (PXR), a series of 1H-1,2,3-triazole-4-carboxamides were optimized, leading to compounds with potent, low nanomolar inhibitory activity, demonstrating the carboxamide's central role in the design of highly effective molecules. nih.gov

Optimization Strategies Based on SAR Analysis

SAR analysis provides a rational framework for lead optimization, guiding the strategic modification of a hit compound to enhance its potency, selectivity, and pharmacokinetic profile. This iterative process of design, synthesis, and testing is crucial for developing novel therapeutics.

A clear example of SAR-driven optimization is the development of phenyl imidazole carboxamides as agents against Leishmania donovani. monash.edu Starting from an initial hit compound, researchers synthesized an extensive set of analogs with systematic modifications to the core scaffold. This exploration led to the identification of new lead compounds with improved potency and metabolic stability, while maintaining low cytotoxicity. monash.edu

Computer-aided drug design is another powerful tool in optimization. depositolegale.it By building computational models of the ligand-target complex, researchers can generate hypotheses for modifications that could improve binding and other molecular properties. These in silico predictions are then used to guide the synthesis of a smaller, more focused set of new analogs for biological evaluation. depositolegale.it

A typical optimization campaign based on SAR might involve:

Exploring Substituent Effects: As seen with benzimidazole-carboxamides, replacing a linear alkyl chain with a branched one or introducing phenyl and methoxy groups can systematically alter activity. nih.gov

Modifying Core Scaffolds: Investigating different heterocyclic cores or the linkers connecting different parts of the molecule.

Introducing Key Interacting Groups: Based on an understanding of the target's binding site, adding functional groups like carboxylic acids or carbohydrazides to form new hydrogen bonds or ionic interactions. mdpi.com

The ultimate goal of these strategies is to build a comprehensive understanding of how each part of the molecule contributes to its biological effect, enabling the rational design of superior therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling Applications

In Silico Drug Design and Virtual Screening Methodologies

In silico drug design and virtual screening are powerful computational techniques used to identify and optimize potential drug candidates from large compound libraries. These methods are instrumental in the early stages of drug discovery, saving time and resources. For scaffolds related to 5-Methoxy-1H-imidazole-4-carboxamide, these methodologies have been applied to discover novel inhibitors for various biological targets.

Virtual screening, for instance, has been successfully used to identify potential inhibitors for targets like AICAR transformylase, a key enzyme in the de novo purine (B94841) biosynthetic pathway. nih.gov In one study, docking a library of compounds against the enzyme's active site led to the identification of several novel non-folate inhibitors with micromolar inhibition constants. nih.gov This approach demonstrates how virtual screening can effectively filter large databases to find compounds with desired biological activity. nih.gov Similarly, high-throughput screening methods have identified 5-carbonyl-1H-imidazole-4-carboxamides as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, a critical process for viral replication. nih.gov

The process often involves several key steps:

Target Identification and Preparation: Defining the three-dimensional structure of the protein target.

Compound Library Preparation: Creating a database of small molecules to be screened.

Molecular Docking: Predicting the binding mode and affinity of each compound to the target protein.

Hit Identification and Optimization: Selecting the most promising candidates for further experimental validation.

These computational strategies are not only for discovering new active compounds but also for understanding their structure-activity relationships (SAR), which is crucial for optimizing lead compounds into potent and selective drugs. nih.gov

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a fundamental computational tool for predicting how a ligand, such as this compound, might bind to a protein's active site. nih.gov This technique models the interactions between the small molecule and the macromolecular target, providing insights into binding affinity and orientation. nih.govnih.gov

Studies on related imidazole (B134444) derivatives have demonstrated the utility of molecular docking in predicting ligand-protein interactions. For example, in a study of imidazole-thiazole hybrids, a methoxy (B1213986) derivative was docked into the active site of a target protein. nih.gov The docking results revealed specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov The nitrogen atom of the imidazole ring is frequently observed forming hydrogen bonds with key amino acid residues like LYS 745 and MET 793. nih.gov

Another study on N-substituted piperdine-1-carboxamides, which share structural motifs, showed that potent inhibitors formed hydrogen bonds with residues like Gln598, Arg260, and Gln762, along with other hydrophobic interactions that stabilized the complex. sdu.dk These predictions are often quantified by a binding energy or docking score, which helps in ranking potential inhibitors. nih.gov

Below is a table summarizing representative docking interaction data for imidazole-based compounds with various protein targets, illustrating the types of interactions that could be anticipated for this compound.

| Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Imidazole-thiazole hybrid (methoxy derivative) | 6LUD | Charged and hydrophobic interactions | Not specified nih.gov |

| Imidazole-thiazole hybrid (hydroxy derivative) | 6LUD | MET 793, LEU 718 (H-bonds) | Not specified nih.gov |

| N-IPTZ hybrids | EGFR, VEGFR, PARP-2 | ASP831 (H-bond) | -7.23, -6.11, -5.93 nih.gov |

| Piperdine-carboxamide | 15-LOX | Gln598, Arg260, Val126, Gln762 | -9.8, -9.7, -9.2 sdu.dk |

This table is generated based on data from studies on related imidazole derivatives.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties, reactivity, and stable conformations of molecules like this compound. orientjchem.org DFT studies provide valuable information on the distribution of electron density, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's behavior. nih.govorientjchem.org

For instance, DFT calculations have been used to optimize the molecular structure of benzimidazole (B57391) derivatives and compare them with experimental X-ray crystallography data, showing good agreement. iucr.org Such studies help in understanding the preferred conformation of the molecule in different environments. iucr.org The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important as it provides insights into the molecule's reactivity and its ability to participate in chemical reactions. nih.govorientjchem.org A lower energy gap between HOMO and LUMO often correlates with higher chemical reactivity. sdu.dk

Key parameters derived from DFT calculations include:

Optimized Geometry: The lowest energy conformation of the molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which indicate the molecule's electron-donating and accepting capabilities.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, highlighting regions prone to electrophilic or nucleophilic attack. orientjchem.org

Thermodynamic Parameters: Properties like enthalpy and Gibbs free energy of formation. orientjchem.org

These computational insights are crucial for predicting the reactivity and stability of new compounds and for understanding their interaction with biological targets at an electronic level. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its complex with a protein over time. This method provides a more realistic picture of the binding process compared to static docking models by simulating the movements of atoms and molecules. ajchem-a.com

For imidazole-based compounds, MD simulations have been used to assess the stability of the ligand-protein complex predicted by molecular docking. nih.gov By running simulations for tens to hundreds of nanoseconds, researchers can observe the conformational changes of both the ligand and the protein, and analyze the persistence of key interactions, such as hydrogen bonds. ajchem-a.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the system. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent, which can indicate conformational changes upon binding. ajchem-a.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over the simulation time, confirming the stability of key interactions. ajchem-a.com

A stable RMSD for the complex throughout the simulation suggests a stable binding mode. ajchem-a.com These simulations are vital for validating docking results and for gaining a deeper understanding of the dynamic nature of ligand-protein recognition. nih.gov

Computational Analysis of Reaction Pathways and Regioselectivity in Synthesis

Computational chemistry is also a powerful tool for understanding and predicting the outcomes of chemical reactions, including the synthesis of complex molecules like substituted imidazoles. DFT calculations can be used to model reaction mechanisms, identify transition states, and calculate activation energies, thereby predicting the most likely reaction pathway and the regioselectivity of a reaction. acs.org

The synthesis of substituted imidazoles often leads to multiple possible isomers. Computational studies can elucidate the factors that control which isomer is formed preferentially. For example, in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational analysis revealed that the regioselectivity is controlled by a 2-hydroxyaryl group, which facilitates a self-catalyzed hydrogen atom shift, guiding the reaction towards the formation of the imidazole derivative. acs.org

By modeling different potential pathways, such as a diaza-Cope rearrangement versus a hydrogen atom shift, chemists can understand the underlying mechanistic details and optimize reaction conditions to favor the desired product. acs.org This predictive power is invaluable for designing efficient and selective synthetic routes, reducing the need for extensive experimental trial and error. acs.orgnih.gov

Preclinical Pharmacological Investigations of 5 Methoxy 1h Imidazole 4 Carboxamide and Its Optimized Analogs

In Vivo Efficacy Studies in Relevant Animal Models

While direct in vivo efficacy studies on 5-Methoxy-1H-imidazole-4-carboxamide are not extensively reported in publicly available literature, significant research has been conducted on its close structural analogs, providing valuable insights into the potential therapeutic utility of this chemical scaffold. One such analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has demonstrated notable anti-tumor activity in a murine model of prostate cancer. nih.govnih.gov

In a study utilizing athymic nude mice xenografted with DU-145 human prostate cancer cells, treatment with ICA-1s resulted in a significant reduction in tumor growth. nih.gov The tumors in mice treated with ICA-1s grew at almost half the rate of those in the untreated control group. nih.gov This pivotal finding underscores the potential of the imidazole-4-carboxamide core structure in mediating anti-cancer effects in a live animal model. The study highlights the promise of this class of compounds as potential therapeutics for prostate carcinoma. nih.gov

Further investigations into optimized analogs have shown that imidazole-based compounds can be effective in various cancer models. The broad anticancer potential of the imidazole (B134444) scaffold suggests that this compound could exhibit efficacy in other cancer types as well, warranting further in vivo evaluation.

Interactive Table: In Vivo Efficacy of ICA-1s in a Prostate Cancer Xenograft Model

| Animal Model | Cancer Cell Line | Treatment Group | Outcome | Reference |

| Athymic nude mice | DU-145 (Prostate) | ICA-1s | Significant reduction in tumor growth rate (nearly half that of control) | nih.govnih.gov |

| Athymic nude mice | DU-145 (Prostate) | Control | Standard tumor growth | nih.gov |

Target Engagement and Pharmacodynamic Biomarker Studies In Vivo

The in vivo efficacy of a therapeutic agent is intrinsically linked to its ability to engage its molecular target and modulate downstream signaling pathways. For this compound and its analogs, a key molecular target identified is Protein Kinase C-iota (PKC-ι), an oncogene that is overexpressed in a variety of cancers, including prostate, breast, and ovarian cancer. nih.govmdpi.com The analog ICA-1s has been characterized as a specific inhibitor of PKC-ι. nih.govmdpi.commdpi.com

Inhibition of PKC-ι by imidazole-based compounds can disrupt critical cancer-promoting signaling cascades. One of the well-established pathways downstream of PKC-ι is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. researchgate.netyoutube.com Therefore, target engagement by this compound or its analogs is expected to lead to the downregulation of this pathway.

Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and assessing the biological activity of a drug in vivo. nih.govsapient.bio For inhibitors of the PI3K/Akt/mTOR pathway, several PD biomarkers can be monitored in tumor tissue or surrogate tissues. These often involve measuring the phosphorylation status of key downstream effector proteins. A decrease in the phosphorylation of proteins such as Akt (at Ser473) and ribosomal protein S6 (S6) would provide direct evidence of target engagement and pathway inhibition in vivo. nih.govnih.gov

While specific in vivo target engagement and PD biomarker studies for this compound are not yet published, the known mechanism of its analogs provides a clear roadmap for future investigations. Such studies would likely involve the analysis of tumor biopsies from treated animals to measure the levels of phosphorylated Akt, S6, and other relevant pathway components.

Interactive Table: Potential In Vivo Target Engagement and Pharmacodynamic Biomarkers

| Compound Class | Putative Target | Downstream Pathway | Potential Pharmacodynamic Biomarkers | Reference |

| Imidazole-4-carboxamides | Protein Kinase C-iota (PKC-ι) | PI3K/Akt/mTOR | ↓ p-Akt (Ser473), ↓ p-S6 | nih.govresearchgate.netnih.gov |

Metabolite Identification and Biotransformation Pathways in Preclinical Species

Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. The biotransformation of this compound in preclinical species is anticipated to follow metabolic pathways common to other imidazole-containing and methoxy-substituted aromatic compounds.

The imidazole ring is known to be metabolized by cytochrome P450 (CYP) enzymes. nih.gov Common metabolic reactions for aromatic compounds include hydroxylation and O-demethylation. nih.gov Given the presence of a methoxy (B1213986) group on the imidazole ring of this compound, O-demethylation is a highly probable metabolic pathway. This reaction would be catalyzed by CYP enzymes, leading to the formation of a hydroxylated metabolite. nih.gov

Furthermore, the carboxamide group may be subject to hydrolysis, a common metabolic reaction for amide-containing drugs. This would result in the formation of the corresponding carboxylic acid metabolite. The metabolic pathways of other imidazole carboxamides have been studied, and in some cases, metabolism leads to the formation of an amino-imidazole carboxamide.

Based on these general principles, the likely biotransformation pathways for this compound in preclinical species such as rats and mice would involve one or more of the following:

O-demethylation of the 5-methoxy group to yield a 5-hydroxy-1H-imidazole-4-carboxamide metabolite.

Hydrolysis of the carboxamide to the corresponding carboxylic acid.

Hydroxylation at other positions on the imidazole ring or any alkyl substituents.

Definitive metabolite identification would require in vivo studies where the compound is administered to preclinical species, followed by the analysis of plasma, urine, and feces using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

Interactive Table: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Enzyme Family | Potential Metabolite | Reference |

| O-Demethylation | Cytochrome P450 (CYP) | 5-Hydroxy-1H-imidazole-4-carboxamide | nih.gov |

| Hydrolysis | Amidases/Esterases | 5-Methoxy-1H-imidazole-4-carboxylic acid | - |

| Ring Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives | nih.gov |

Compound Names Mentioned in this Article

Future Perspectives and Research Directions for 5 Methoxy 1h Imidazole 4 Carboxamide

Development of Advanced Imidazole (B134444) Carboxamide Derivatives with Enhanced Therapeutic Potential

The development of novel imidazole carboxamide derivatives is a key area of research aimed at enhancing therapeutic efficacy and specificity. jchemrev.com Structure-based drug design (SBDD) and the exploration of structure-activity relationships (SAR) are pivotal in this effort. acs.org Researchers are systematically modifying the core imidazole carboxamide structure to improve potency and pharmacokinetic profiles.

One approach involves creating variations at different positions of the imidazole ring. For instance, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxamides has been pursued to develop inhibitors of the HIV-1 integrase interaction with the host protein LEDGF/p75. nih.gov In other studies, high-throughput screening identified 1,2-diaryl imidazole carboxamides as potent and selective agonists for the cholecystokinin (B1591339) 1 receptor (CCK1R), a target for obesity treatment. researchgate.net Subsequent SAR studies led to the optimization of this series, yielding compounds with significant in vivo activity. researchgate.net

Another strategy focuses on creating derivatives that target specific enzymes or protein-protein interactions. For example, a scaffold-hop from a pyrrole-dicarboxamide to a 2,4-1H-imidazole carboxamide resulted in a significant boost in biochemical potency against transforming growth factor β-activated kinase 1 (TAK1), an important anti-inflammatory target. acs.org X-ray crystallography revealed a unique binding mode for these imidazole derivatives, guiding further SBDD efforts to enhance their potency. acs.org Similarly, novel 5-carbonyl-1H-imidazole-4-carboxamides have been identified as allosteric inhibitors of HIV-1 integrase, offering a promising avenue to overcome clinical resistance to existing drugs. nih.gov

The table below summarizes selected examples of advanced imidazole carboxamide derivatives and their enhanced properties.

| Derivative Class | Modification Strategy | Enhanced Therapeutic Potential | Target | Reference |

| 2,4-1H-imidazole carboxamides | Scaffold-hopping from pyrrole (B145914) core | Increased biochemical potency and kinome selectivity | TAK1 | acs.org |

| 1,2-diaryl imidazole carboxamides | SAR studies on high-throughput screening hit | Improved potency and in vivo activity for food intake reduction | CCK1R | researchgate.net |

| 5-carbonyl-1H-imidazole-4-carboxamides | Optimization of initial screening hit | Enhanced potency as allosteric inhibitors | HIV-1 integrase-LEDGF/p75 | nih.gov |

| 4-phenoxypyridine derivatives with imidazole-4-carboxamide linker | Synthesis of hybrid molecules | Potent inhibitory and antiproliferative activities | c-Met kinase | nih.gov |

| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Addition of various substituted amines | Excellent cytotoxicity against cancer cells with high selectivity | Topoisomerase IIα-DNA | nih.gov |

These research efforts highlight a clear trend: the targeted design and synthesis of imidazole carboxamide derivatives are yielding next-generation compounds with significantly improved therapeutic potential against a range of diseases.

Exploration of Novel Biological Targets and Disease Indications

The versatility of the imidazole carboxamide scaffold allows it to interact with a diverse set of biological targets, opening up new therapeutic possibilities beyond its traditionally known activities. nih.gov While the imidazole ring is a component of drugs for cancer, fungal infections, and ulcers, ongoing research is uncovering novel applications. nih.govcapes.gov.br

Recent studies have identified several new targets and associated disease indications:

Protein Kinase C-iota (PKC-ι): A derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), was identified as a specific inhibitor of PKC-ι. nih.gov This kinase is an oncogene overexpressed in various cancers, including prostate, breast, and ovarian cancers, making ICA-1s a potential therapeutic for these malignancies. nih.gov

HIV-1 Integrase-LEDGF/p75 Interaction: A class of 5-carbonyl-1H-imidazole-4-carboxamides was discovered to inhibit the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. nih.gov This allosteric inhibition mechanism disrupts viral integration and replication, presenting a new strategy for antiretroviral therapy that could be effective against resistant viral strains. nih.govnih.gov

Cholecystokinin 1 Receptor (CCK1R): Imidazole carboxamides have been developed as potent and selective agonists of CCK1R. This receptor is implicated in satiety and gallbladder function, positioning these compounds as potential therapeutics for obesity. researchgate.net

Transforming Growth Factor β-activated Kinase 1 (TAK1): As potent and selective inhibitors of TAK1, 2,4-1H-imidazole carboxamides show promise as anti-inflammatory agents. acs.org

Trypanosoma cruzi: A series of 5-amino-1,2,3-triazole-4-carboxamides, structurally related to imidazole carboxamides, were identified through phenotypic screening to have submicromolar activity against T. cruzi, the parasite responsible for Chagas' disease. acs.org

Alphaviruses: The ribonucleoside analog 4'-fluorouridine (B8696964), which shares structural similarities with the core components of some imidazole carboxamide precursors, has demonstrated broad inhibitory effects against alphaviruses like Chikungunya virus (CHIKV) by targeting the viral RNA replication step. nih.gov This suggests that related imidazole-based nucleoside analogs could also be explored for antiviral activity.

This expansion into new biological targets underscores the chemical adaptability of the imidazole carboxamide core and its potential to address a wider range of unmet medical needs, from parasitic infections to metabolic disorders and viral diseases.

Integration of Artificial Intelligence and Machine Learning in Imidazole Drug Design

The design and discovery of new drugs is a complex, time-consuming, and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate and improve the efficiency of this process, and their application to imidazole drug design holds significant promise. astrazeneca.commednexus.org

AI and ML can be integrated into several stages of the drug design pipeline for imidazole-based compounds:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast virtual libraries of imidazole derivatives to identify promising candidates with desired properties. nih.govmdpi.com This computational prescreening focuses laboratory efforts on compounds with the highest probability of success, saving time and resources. nih.gov

Predicting Molecular Properties: Machine learning models, particularly graph neural networks, are used to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel imidazole carboxamide structures. astrazeneca.commdpi.com This allows researchers to prioritize compounds with better drug-like characteristics early in the design phase. nih.govmdpi.com

De Novo Drug Design: Generative AI models can design entirely new imidazole-based molecules optimized for specific biological targets. researchgate.net These models learn the underlying rules of chemical structure and biological activity from existing data to propose novel, potent, and synthesizable compounds.

Target Identification and Validation: AI can analyze large biological datasets to identify and validate new potential targets for imidazole carboxamides. nih.govresearchgate.net This can help uncover novel therapeutic indications for this class of compounds.

A practical example is the use of in silico studies, such as molecular docking and molecular dynamics simulations, to investigate how newly synthesized benzimidazole (B57391) carboxamide derivatives bind to their target, such as topoisomerase IIα-DNA. nih.gov These computational methods, which are increasingly powered by AI, provide insights into the binding stability and interactions at an atomic level, helping to explain the observed biological activity and guide the design of more potent derivatives. nih.gov By integrating AI and ML, researchers can navigate the vast chemical space of imidazole derivatives more effectively, accelerating the journey from a promising scaffold to a viable drug candidate. nih.govastrazeneca.com

Translational Research Avenues from Preclinical Findings

Translational research is the process of converting promising preclinical laboratory discoveries into clinical applications. For derivatives of 5-Methoxy-1H-imidazole-4-carboxamide, several preclinical findings have paved clear avenues for further development toward human therapies.

A key example is the preclinical testing of the PKC-ι inhibitor ICA-1s, a 5-amino-1H-imidazole-4-carboxamide derivative. nih.gov After demonstrating efficacy in cancer cell lines (in vitro), the compound was advanced to in vivo studies using a murine model for prostate carcinoma. The results were significant: tumors in mice treated with ICA-1s grew at nearly half the rate of those in untreated mice. nih.gov Furthermore, the compound was found to be stable in human plasma and exhibited low toxicity in both acute and subacute rodent studies. nih.gov These findings provide a strong rationale for advancing ICA-1s into formal clinical trials as a potential therapeutic for prostate cancer.

Another translational success story, albeit for a related heterocyclic compound, involves mavorixafor, a C-X-C Motif chemokine receptor 4 (CXCR4) antagonist. This agent has successfully navigated the entire translational pathway, leading to its approval by the FDA for the treatment of WHIM syndrome in patients aged 12 and older. fda.gov

The research on a 5-amino-1,2,3-triazole-4-carboxamide derivative for Chagas' disease also highlights a translational path. After being identified as a potent hit, the compound was tested in an in vivo model of infection. acs.org Pharmacokinetic analysis demonstrated that the compound's concentration in the blood of infected animals was maintained above the level required for efficacy, supporting its potential for further development as a treatment for this neglected tropical disease. acs.org Similarly, the antiviral agent 4'-fluorouridine was shown to reduce disease signs and viral load in mouse models of Chikungunya and Mayaro virus infections, demonstrating effective oral delivery and validating its potential as a therapeutic candidate. nih.gov

Demonstrate potent and selective activity in vitro.

Confirm efficacy in relevant animal models of the target disease.

Conduct preclinical toxicology and pharmacokinetic studies to establish a preliminary safety profile.

Advance promising candidates into phased human clinical trials.

The successful progression of related compounds provides a roadmap and increases confidence in the potential for novel derivatives of this compound to become future medicines.

Q & A

Q. What are the established synthetic routes for 5-Methoxy-1H-imidazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, reacting 2-amino malonamide with alkoxy-substituted intermediates in the presence of carboxylic acids can yield the target compound. Key parameters include temperature control (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF improve solubility). Post-synthetic purification via recrystallization or column chromatography is critical for achieving >95% purity .

- Example Protocol :

| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | Carboxylic acid catalyst, 70°C, 12h | 85% | 95.5% | |

| Purification | Ethanol/water recrystallization | 78% | 98% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at C5: δ ~3.8 ppm for CH₃O).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water gradients .

- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 170.1).

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodological Answer : Standard assays include:

- Enzyme Inhibition : Dose-response curves (IC₅₀) using fluorogenic substrates.

- Cytotoxicity : MTT assays on cell lines (e.g., HEK293) with 24–72h exposure .

- Antimicrobial Activity : Disk diffusion or microbroth dilution (MIC determination) against E. coli or S. aureus .

Advanced Research Questions

Q. How can reaction engineering optimize the synthesis of this compound for scalability?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design identifies interactions between reagent stoichiometry, solvent volume, and reaction time .

- Continuous Flow Systems : Microreactors reduce side reactions by minimizing residence time disparities .

Q. What computational strategies predict the compound’s physicochemical properties and binding affinities?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models electron distribution (e.g., HOMO-LUMO gaps for reactivity prediction).

- Molecular Docking : AutoDock Vina screens against target proteins (e.g., kinases) using crystal structures from the PDB .

- ADMET Prediction : SwissADME or pkCSM estimates logP, solubility, and bioavailability .

Q. How do researchers resolve contradictions in reported synthetic yields or biological activities?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on variables like solvent polarity (e.g., DMSO vs. THF) or cell line viability protocols.

- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., fixed pH for biological assays) .

Q. What strategies improve the stability of this compound under varying storage conditions?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Lyophilization : Freeze-drying in amber vials under argon extends shelf life (>12 months at -20°C) .

Data Analysis and Experimental Design

Q. How can researchers design robust assays to study structure-activity relationships (SAR) for imidazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.